molecular formula C11H7FN6O3 B2989364 1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-(fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 696628-79-2

1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-(fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Katalognummer B2989364
CAS-Nummer: 696628-79-2
Molekulargewicht: 290.214
InChI-Schlüssel: MMQCPDRCXYGALH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-(fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H7FN6O3 and its molecular weight is 290.214. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-(fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-(fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medical Imaging and Diagnostic Applications

This compound has shown promise in medical imaging, particularly in positron emission tomography (PET) and computed tomography (CT) for visualizing diseases such as cancer. For instance, Anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid (anti-[18F]FACBC) is a synthetic l-leucine analog derived from this compound with relatively little renal excretion, which has been evaluated for its uptake in patients with renal masses. The study highlights the potential of anti-[18F]FACBC PET imaging in distinguishing between different types of renal lesions based on their amino acid transport compared with renal cortex, indicating elevated transport in renal papillary cell carcinoma but not in clear cell carcinoma (Schuster et al., 2009).

Pharmacological Research

In the realm of pharmacological research, the compound has been investigated for its potential effects and safety in various therapeutic applications. For instance, a study on the safety, dosimetry, and characteristics of a radiotracer targeting sphingosine-1-phosphate receptor (S1PR1), which is derived from this compound, supports its safety for evaluating inflammation in human clinical populations. This research underscores the compound's potential for repeated measures in clinical studies, offering a new avenue for understanding inflammatory diseases (Brier et al., 2022).

Disease Diagnosis and Treatment Monitoring

The compound's derivatives have also been explored as a novel radiotracer, 18F-DCFPyL, targeting the prostate-specific membrane antigen for imaging in biochemical recurrence of prostate cancer. The study demonstrated the safety and sensitivity of 18F-DCFPyL PET/CT for localizing biochemical recurrence, significantly impacting patient management and treatment decision-making. This highlights the compound's role in improving diagnostic accuracy and therapeutic strategies in oncology (Rousseau et al., 2019).

Eigenschaften

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-fluorophenyl)triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN6O3/c12-6-3-1-5(2-4-6)8-7(11(19)20)14-17-18(8)10-9(13)15-21-16-10/h1-4H,(H2,13,15)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQCPDRCXYGALH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N=NN2C3=NON=C3N)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-(fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.